molecular formula C15H10ClNO2S B2766247 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 725221-34-1

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2766247
CAS No.: 725221-34-1
M. Wt: 303.76
InChI Key: OHFBRVGHMGFQSY-UHFFFAOYSA-N
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Description

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid ( 588696-20-2) is a high-purity quinoline derivative designed for advanced scientific research and development. This compound serves as a critical building block in medicinal chemistry, particularly in the discovery of novel histone deacetylase (HDAC) inhibitors. The 2-phenylquinoline-4-carboxylic acid structure is a recognized pharmacophore in designing molecules that target HDAC enzymes, which are a validated therapeutic target in oncology . Compounds featuring this core structure have demonstrated significant HDAC3 selectivity and potent in vitro anticancer activity, contributing to mechanisms such as induction of G2/M cell cycle arrest and promotion of apoptosis in cancer cell lines . Beyond oncology research, quinoline-4-carboxylic acid derivatives are prominent in the development of fluorescent probes and functional materials due to their tunable optical properties and solvatochromism . Furthermore, the styrylquinoline scaffold is investigated for its potent antimicrobial and antifungal properties, with studies showing activity against pathogens like Candida albicans . This compound can be synthesized via classical methods such as the Pfitzinger reaction, which involves the condensation of isatin with a appropriate methyl ketone . Applications: • Lead compound in the development of selective HDAC inhibitors • Building block for antimicrobial and antifungal agents • Core structure for synthesizing fluorophores and functional organic materials Note: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFBRVGHMGFQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of 5-Methylthiophen-2-yl Group: The 5-methylthiophen-2-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 5-methylthiophene reacts with a halogenated quinoline.

    Chlorination: The final step involves the chlorination of the quinoline derivative at the 8-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorine atom at the 8-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, typically under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid in cancer research:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer). Research indicates that it may activate caspases, leading to programmed cell death.
Cell LineIC50 (µM)Mechanism of Action
HeLa12Caspase activation
HT-2918G2/M phase arrest

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both bacterial and fungal strains.

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialEscherichia coli32 µg/mL
AntifungalCandida albicans16 µg/mL

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha in experimental models.

Case Study 1: Anticancer Efficacy

In vitro studies were conducted using various concentrations of the compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A series of experiments tested the compound against different bacterial strains, demonstrating significant antimicrobial efficacy. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its application:

    Antimicrobial Activity: It may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways, such as the p53 pathway.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like NF-κB.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent differences, molecular properties, and reported applications:

Compound Name Position 2 Substituent Position 4 Position 6 Position 7 Position 8 Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications References
8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 5-methylthiophen-2-yl COOH - - Cl C₁₅H₁₀ClNO₂S 303.76 Not explicitly reported; presumed COX-2 inhibition based on analogs -
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (Compound 30) 5-methylthiophen-2-yl COOH Br - - C₁₅H₁₀BrNO₂S 348.21 Antitrypanosomal research
7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 5-methylthiophen-2-yl COOH - Cl CH₃ C₁₆H₁₂ClNO₂S 317.79 Intermediate in drug synthesis
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 2-methylphenyl COOH - - Cl C₁₇H₁₂ClNO₂ 297.74 COX-2 inhibition (speculative)
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 4-methylphenyl COOH - - Cl C₁₇H₁₂ClNO₂ 297.74 Research chemical; solubility in DMSO, methanol
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 2,4-dichlorophenyl COOH - - Cl C₁₆H₈Cl₃NO₂ 360.06 No explicit activity reported

Key Observations:

  • Halogen Position: The substitution of Cl at position 8 (target compound) vs. Br at position 6 (Compound 30) alters steric and electronic profiles. Bromine’s larger atomic radius may enhance π-π stacking interactions, while chlorine’s electronegativity influences reactivity .
  • Heterocyclic vs.

Biological Activity

8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C15H10ClNO2SC_{15}H_{10}ClNO_2S and CAS number 725221-34-1, exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications.

The chemical structure of this compound is characterized by a chloro group and a methylthiophenyl moiety attached to the quinoline core. Its molecular weight is approximately 303.763 g/mol, and it possesses significant electronic properties due to the presence of chlorine and sulfur atoms, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves interference with bacterial metabolic pathways or cell wall synthesis.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A specific study demonstrated that related compounds could inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Antibacterial Activity : A recent study tested the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating substantial antibacterial properties.
  • Anticancer Mechanism : In vitro studies on human leukemia cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 10 µM concentration). Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.

Q & A

Basic Question

  • HPLC-MS : Quantifies purity (>95% typically required) and detects trace intermediates .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., thienyl proton signals at δ 6.5–7.2 ppm) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

How can contradictory data on antibacterial efficacy across studies be resolved?

Advanced Question
Discrepancies may arise from:

  • Strain Variability : Test against standardized panels (e.g., ATCC strains) .
  • Assay Conditions : Adjust pH to mimic physiological environments, as the carboxylic acid’s ionization state affects activity .
  • Comparative Studies : Co-test with analogs (e.g., 8-chloro-2-phenylquinoline-4-carboxylic acid) to isolate structural contributions .

What computational methods predict this compound’s interaction with biological targets?

Advanced Question

  • Molecular Docking : Use AutoDock Vina with bacterial enoyl-ACP reductase (FabI) to model binding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Correlate thienyl substituent electronic parameters (Hammett σ) with MIC values .

What safety precautions are required when handling this compound?

Basic Question

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How can reaction yields be optimized in large-scale synthesis?

Advanced Question

  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki coupling of thienyl groups .
  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
  • Flow Chemistry : Reduces side reactions via precise temperature/residence time control .

What are the limitations of current biological activity studies, and how can they be addressed?

Advanced Question

  • Limitations :
    • Lack of in vivo toxicity data (e.g., murine models).
    • Limited spectrum testing (e.g., mycobacterial strains).
  • Solutions :
    • Collaborate with pharmacology labs for ADMET profiling .
    • Expand testing to include biofilm inhibition assays .

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